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Compound of Interest

Compound Name: NVP-BSK805 dihydrochloride

Cat. No.: B10761840

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of NVP-BSK805 dihydrochloride's cross-reactivity
with other kinases, supported by experimental data. NVP-BSK805 is a potent and selective
ATP-competitive inhibitor of Janus kinase 2 (JAK2), a critical mediator in the signaling
pathways of various cytokines and growth factors.[1][2] Its selectivity is a crucial factor in its
potential as a therapeutic agent, particularly in the context of myeloproliferative neoplasms
where JAK2 activity is often dysregulated.[2]

Kinase Inhibition Profile of NVP-BSK805

NVP-BSK805 demonstrates high affinity and selectivity for JAK2 over other members of the
JAK family and a broader panel of kinases.

JAK Family Kinase Selectivity

Experimental data from in vitro cell-free assays highlight the selectivity of NVP-BSK805 for
JAK2. The half-maximal inhibitory concentration (IC50) values for the four members of the JAK
family are presented in the table below.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b10761840?utm_src=pdf-interest
https://www.benchchem.com/product/b10761840?utm_src=pdf-body
https://www.medchemexpress.com/nvp-bsk805.html
https://pubmed.ncbi.nlm.nih.gov/20587663/
https://pubmed.ncbi.nlm.nih.gov/20587663/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761840?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Kinase IC50 (nM)
JAK?2 0.48-0.5

JAK1 31.63-32
JAK3 18.68 - 19
TYK2 10.76 - 11

Data compiled from multiple sources.[1][3][4]

As the data indicates, NVP-BSK805 is over 65-fold more selective for JAK2 than for JAK1,
approximately 39-fold more selective than for JAKS3, and over 22-fold more selective than for
TYK2.

Broad Kinase Panel Cross-Reactivity

NVP-BSK805 has been profiled against a wider range of kinases, demonstrating excellent
selectivity.[2] One study reported that NVP-BSK805 displays over 100-fold selectivity for JAK2
against a panel of additional kinases.[5] In a screening of 93 different kinase inhibitors, NVP-
BSK805 was identified as a potent and specific inhibitor of JAK2.[6][7] While the detailed
guantitative data from these broad kinase panels are not readily available in the public domain,
the consistent reports of high selectivity underscore the specificity of NVP-BSK805 for its
primary target.

Experimental Protocols

The determination of kinase inhibition and selectivity is performed using established
biochemical assays. Below is a representative protocol for an in vitro kinase inhibition assay,
based on commonly used methods such as radiometric or luminescence-based assays.

In Vitro Kinase Inhibition Assay (Representative
Protocol)

This protocol outlines the general steps to determine the IC50 value of an inhibitor against a
specific kinase.
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. Reagents and Materials:
Purified recombinant kinase (e.g., JAK2)
Kinase substrate (e.g., a specific peptide or protein)
NVP-BSK805 dihydrochloride (or other test inhibitor)
ATP (radiolabeled [y-32P]ATP or unlabeled ATP depending on the detection method)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgClz, 1 mM EGTA, 0.01% Brij-
35)

Assay plates (e.g., 96-well or 384-well)

Detection reagents (e.g., scintillation fluid for radiometric assays, or ADP-Glo™ reagents for
luminescence assays)

Plate reader (scintillation counter or luminometer)
. Assay Procedure:

Inhibitor Preparation: Prepare a serial dilution of NVP-BSK805 in the kinase reaction buffer. A
typical starting concentration might be 10 uM, with 10-fold serial dilutions.

Reaction Mixture Preparation: In each well of the assay plate, add the following components:

Kinase reaction buffer

o

A fixed concentration of the kinase substrate

[¢]

[¢]

The serially diluted NVP-BSK805 or a vehicle control (e.g., DMSO)

[e]

A fixed concentration of the purified kinase enzyme.

Initiation of Kinase Reaction: Start the reaction by adding a specific concentration of ATP.
The concentration of ATP is often kept at or below the Michaelis constant (Km) for the
specific kinase to ensure accurate determination of competitive inhibition.
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 Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a
defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

¢ Termination of Reaction and Detection:

o Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
Spot the reaction mixture onto a filter membrane that captures the phosphorylated
substrate. Wash the membrane to remove unincorporated [y-32P]ATP. Measure the
radioactivity on the filter using a scintillation counter.

o Luminescence Assay (e.g., ADP-Glo™): Add a reagent to terminate the kinase reaction
and deplete the remaining ATP. Then, add a second reagent to convert the ADP produced
by the kinase reaction into ATP, which is then used to generate a luminescent signal via a
luciferase reaction. Measure the luminescence using a luminometer.

e Data Analysis:

o Calculate the percentage of kinase inhibition for each concentration of NVP-BSK805
relative to the vehicle control.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

o Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow
Diagrams

Visual representations of the relevant biological pathway and the experimental process can aid
in understanding the context and methodology of NVP-BSK805's activity.
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Caption: Simplified JAK2-STAT5 Signaling Pathway and the inhibitory action of NVP-BSK805.
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Caption: General experimental workflow for an in vitro kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
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reactivity-with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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